molecular formula C17H17N3O2S2 B2636539 (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one CAS No. 881817-59-0

(Z)-5-((1-methyl-1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one

Cat. No.: B2636539
CAS No.: 881817-59-0
M. Wt: 359.46
InChI Key: ZRUQOSUAFXQQHG-GDNBJRDFSA-N
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Description

(Z)-5-((1-methyl-1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of an indole moiety, a morpholine ring, and a thioxothiazolidinone core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one typically involves the condensation of 1-methylindole-3-carboxaldehyde with 3-morpholino-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-((1-methyl-1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or thioxothiazolidinone moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its potential activity against certain types of cancer cells, making it a candidate for further investigation in oncology.

Medicine

In medicine, this compound is being explored for its potential use as an anti-inflammatory and antimicrobial agent. Its ability to interact with specific biological targets makes it a compound of interest for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thioxothiazolidinone core may also play a role in modulating biological pathways, leading to the observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile
  • (Z)-3-((4-(benzyloxy)-1-Methyl-1H-indol-3-yl)Methylene)indolin-2-one

Uniqueness

Compared to similar compounds, (Z)-5-((1-methyl-1H-indol-3-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one stands out due to its unique combination of an indole moiety, a morpholine ring, and a thioxothiazolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(5Z)-5-[(1-methylindol-3-yl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-18-11-12(13-4-2-3-5-14(13)18)10-15-16(21)20(17(23)24-15)19-6-8-22-9-7-19/h2-5,10-11H,6-9H2,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUQOSUAFXQQHG-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663996
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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